molecular formula C13H20O4 B12450236 Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate

Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate

Cat. No.: B12450236
M. Wt: 240.29 g/mol
InChI Key: YRQKBDYSRQPLPA-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate is a derivative of adamantane, a compound known for its unique cage-like structure. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their structural, biological, and stimulus-responsive properties .

Preparation Methods

The synthesis of Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate can be achieved through various methods. One common approach involves the methanolysis of adamantane derivatives. For instance, methanolysis of a precursor compound can yield a mixture of methyl 1- and 2-adamantanecarboxylates . Industrial production methods often involve the use of carbocation or radical intermediates that provide stability and reactivity unique to adamantane derivatives .

Chemical Reactions Analysis

Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen. The compound can also participate in radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups like alkenes, alkynes, arenes, and carbonyl groups .

Scientific Research Applications

Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used in the synthesis of various functional adamantane derivatives. In biology and medicine, adamantane derivatives are explored for their potential as bioactive compounds and pharmaceuticals. The compound’s unique structural properties make it valuable in the development of nanomaterials and catalysts .

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate involves its interaction with molecular targets and pathways specific to its structure. The compound’s cage-like structure allows it to engage in unique interactions with biological molecules, potentially influencing various biochemical pathways. detailed studies on its specific molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate can be compared to other adamantane derivatives such as 1,3-dehydroadamantane and 1,2-dehydroadamantane. These compounds share similar structural features but differ in their reactivity and applications. For example, 1,3-dehydroadamantane is known for its high reactivity and is used in the synthesis of various functional derivatives, while 1,2-dehydroadamantane is primarily found as an intermediate .

Biological Activity

Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate (also known as MHA) is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores the biological activity of MHA, supported by research findings, case studies, and data tables.

MHA is an adamantane derivative characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H18_{18}O3_3
  • Molecular Weight : 222.28 g/mol
  • IUPAC Name : this compound

Research indicates that MHA exhibits activity as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, MHA may enhance dopaminergic signaling, which is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease (PD).

Neuroprotective Effects

A study published in September 2023 highlighted the neuroprotective effects of MHA in a mouse model of Parkinson's disease. The compound was administered to mice that had been induced with Parkinsonian symptoms through haloperidol treatment. Key findings included:

  • Dosing : MHA was administered at doses of 1.25, 2.5, and 5 mg/kg.
  • Behavioral Improvements : Significant improvements in motor function were observed, with p-values indicating strong statistical significance (p < 0.001).
  • Oxidative Stress Reduction : MHA treatment resulted in decreased oxidative stress markers, suggesting a protective effect against neuronal damage .

Pharmacological Evaluation

The pharmacological evaluation of MHA demonstrated its potential as a therapeutic agent. The compound showed:

  • Low Toxicity : Acute toxicity tests indicated no significant adverse effects on lipid profiles or organ function.
  • Selective MAO-B Inhibition : MHA exhibited selective inhibition of MAO-B compared to other isoforms, which is crucial for minimizing side effects associated with broader MAO inhibition.

Data Table: Summary of Biological Activity Studies

Study ReferenceModelDose (mg/kg)Main FindingsStatistical Significance
Mouse PD Model1.25, 2.5, 5Improved motor function; reduced oxidative stressp < 0.001
In vitro assaysN/AInhibition of MAO-B activityp < 0.05

Case Study 1: Parkinson’s Disease Model

In a controlled study involving healthy albino mice, researchers administered MHA to evaluate its effects on motor function and oxidative stress levels post haloperidol administration. The results indicated that MHA not only improved motor skills but also significantly reduced markers of oxidative stress within the brain tissue.

Case Study 2: General Pharmacological Profile

Further investigations into the pharmacological profile of MHA revealed that it possesses favorable pharmacokinetic properties, including good bioavailability and blood-brain barrier penetration, making it a promising candidate for treating neurological disorders.

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate

InChI

InChI=1S/C13H20O4/c1-16-11(14)12-5-8-3-9(6-12)13(15,17-2)10(4-8)7-12/h8-10,15H,3-7H2,1-2H3

InChI Key

YRQKBDYSRQPLPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC3CC(C1)C(C(C3)C2)(O)OC

Origin of Product

United States

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